molecular formula C15H22N6OS B11142661 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

Cat. No.: B11142661
M. Wt: 334.4 g/mol
InChI Key: NJQYFKIXOBOSGT-UHFFFAOYSA-N
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Description

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound featuring both tetrazole and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields, as well as employing green chemistry principles to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is unique due to its combination of tetrazole and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H22N6OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C15H22N6OS/c22-13(16-7-4-14-17-8-9-23-14)10-15(5-2-1-3-6-15)11-21-12-18-19-20-21/h8-9,12H,1-7,10-11H2,(H,16,22)

InChI Key

NJQYFKIXOBOSGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCCC2=NC=CS2)CN3C=NN=N3

Origin of Product

United States

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